3-[1-(1H-indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(1H-indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features an indole moiety, a piperidine ring, and an imidazolidine-2,4-dione structure. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, known for its diverse biological activities . The piperidine ring is a common structural motif in pharmaceuticals, contributing to the compound’s potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1H-indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a piperidine derivative, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[1-(1H-indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups, such as aldehydes or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-3-carboxaldehyde, while reduction can produce indole-3-ethanol .
Scientific Research Applications
3-[1-(1H-indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[1-(1H-indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The imidazolidine-2,4-dione structure can contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Piperidine derivatives: Compounds with similar piperidine ring but varying substituents and activities.
Imidazolidine-2,4-dione derivatives: Compounds with similar imidazolidine-2,4-dione structure but different substituents.
Uniqueness
3-[1-(1H-indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to its combination of three distinct structural motifs, each contributing to its diverse biological activities and potential therapeutic applications. The presence of the indole moiety, piperidine ring, and imidazolidine-2,4-dione structure makes it a versatile compound for various scientific research and industrial applications .
Properties
IUPAC Name |
3-[1-(1H-indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-15-10-19-17(24)21(15)13-4-7-20(8-5-13)16(23)12-2-1-11-3-6-18-14(11)9-12/h1-3,6,9,13,18H,4-5,7-8,10H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRGHHNMODRJQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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